molecular formula C9H14N2O B8524502 2-Dimethylaminomethyl-3-hydroxy-4-methylpyridine

2-Dimethylaminomethyl-3-hydroxy-4-methylpyridine

Cat. No. B8524502
M. Wt: 166.22 g/mol
InChI Key: AWINCEWZDZOXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04230714

Procedure details

A solution consisting of 3-hydroxy-4-methylpyridine (32.7 g.), 30% aqueous dimethylamine (46.5 ml.) and formalin (25 ml.) in water (50 ml.) was heated on a steam bath for a period of two hours. The cooled reaction solution was then extracted with ten-100 ml. portions of diethyl ether and the combined ether and extracts were subsequently dried over anhydrous magnesium sulfate and filtered. After removal of the volatile liquids by means of evaporation under reduced pressure, there was finally obtained an oil as residue which was subsequently distilled in vacuo to give pure 2-dimethylaminomethyl-3-hydroxy-4-methylpyridine (yield, 34.5 g.), b.p. 71°-74° C./0.6 mm. Hg. The corresponding dihydrochloride salt melted at 214°-217° C. (decomp.) after recrystallization from ethanol/diethyl ether.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
46.5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].[CH3:9][NH:10][CH3:11].[CH2:12]=O>O>[CH3:9][N:10]([CH2:12][C:3]1[C:2]([OH:1])=[C:7]([CH3:8])[CH:6]=[CH:5][N:4]=1)[CH3:11]

Inputs

Step One
Name
Quantity
32.7 g
Type
reactant
Smiles
OC=1C=NC=CC1C
Step Two
Name
Quantity
46.5 mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for a period of two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction solution
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ten-100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
portions of diethyl ether and the combined ether and extracts were subsequently dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After removal of the volatile liquids
CUSTOM
Type
CUSTOM
Details
by means of evaporation under reduced pressure, there
CUSTOM
Type
CUSTOM
Details
was finally obtained an oil as residue which
DISTILLATION
Type
DISTILLATION
Details
was subsequently distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=NC=CC(=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.